REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[CH:9]([C:11]1[CH:12]=[N:13][C:14]([O:17]C)=[CH:15][CH:16]=1)O.[I-].[Na+].C([SiH](CC)CC)C.C(O)(C(F)(F)F)=O.C[Si](Cl)(C)C.[O-]S([O-])=O.[Na+].[Na+]>C(#N)C>[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[CH2:9][C:11]1[CH:16]=[CH:15][C:14](=[O:17])[NH:13][CH:12]=1 |f:1.2,6.7.8|
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Name
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(2,4-difluoro-phenyl)-(6-methoxy-pyridin-3-yl)methanol
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Quantity
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2.28 g
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Type
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reactant
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Smiles
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FC1=C(C=CC(=C1)F)C(O)C=1C=NC(=CC1)OC
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Name
|
|
Quantity
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5.45 g
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Type
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reactant
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Smiles
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[I-].[Na+]
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Name
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|
Quantity
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2.2 mL
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Type
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reactant
|
Smiles
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C(C)[SiH](CC)CC
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Name
|
|
Quantity
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21 mL
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Type
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solvent
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Smiles
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C(C)#N
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Name
|
|
Quantity
|
1.1 mL
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Type
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reactant
|
Smiles
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C(=O)(C(F)(F)F)O
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Name
|
|
Quantity
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5.8 mL
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Type
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reactant
|
Smiles
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C[Si](C)(C)Cl
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Name
|
|
Quantity
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11.4 mL
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Type
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reactant
|
Smiles
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[O-]S(=O)[O-].[Na+].[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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was stirred at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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maintained the temperature below 30° C.
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Type
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TEMPERATURE
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Details
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the batch was heated at 70° C. for 3 h
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Duration
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3 h
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Type
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TEMPERATURE
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Details
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Upon cooling to 55° C.
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Type
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CONCENTRATION
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Details
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the reaction mixture was concentrated in vacuo to 20 ml
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Type
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ADDITION
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Details
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A solution of 0.15 M Na2SO3 (11.4 ml) was added
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Type
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STIRRING
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Details
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the mixture was stirred at room temperature overnight
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Duration
|
8 (± 8) h
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Type
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ADDITION
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Details
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A solution of 1.4 M K2CO3 (13.6 ml) was added
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Type
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TEMPERATURE
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Details
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cooled to 0° C
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Type
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EXTRACTION
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Details
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The crude product was extracted with ethyl acetate (60 ml)
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Type
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WASH
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Details
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washed with 0.15 M Na2SO3 (20 ml) and water (60 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulfate
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Type
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DISTILLATION
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Details
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The mixture was distilled
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Type
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CUSTOM
|
Details
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the residue was purified by flash column chromatography on silica gel (chloroform:methanol, 90:10)
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Name
|
|
Type
|
|
Smiles
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FC1=C(CC=2C=CC(NC2)=O)C=CC(=C1)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |